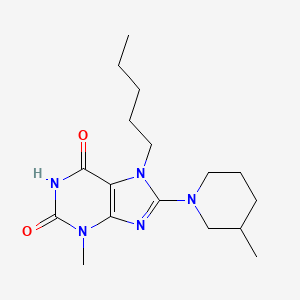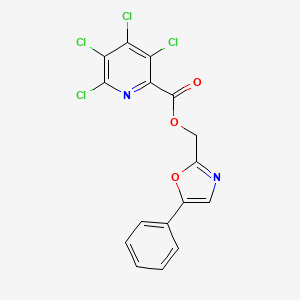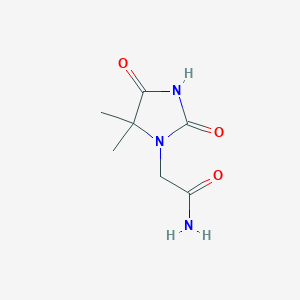![molecular formula C20H14N4O3 B2739107 3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide CAS No. 312623-30-6](/img/structure/B2739107.png)
3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been recognized for their wide range of pharmacological activities and are considered important in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various methods. One such method involves the condensation of 2-aminopyridines with α-bromoketones under different reaction conditions . Another method involves a palladium-catalyzed coupling reaction .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can undergo various chemical reactions. For instance, they can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . They can also be obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Scientific Research Applications
Antiparasitic Activity
One of the most notable applications of 3-nitroimidazo[1,2-a]pyridine derivatives is their potent antileishmanial and antitrypanosomal activities. For instance, a study by Fersing et al. (2019) synthesized 29 original 3-nitroimidazo[1,2-a]pyridine derivatives, identifying a compound (compound 5) that exhibited low cytotoxicity alongside good antileishmanial activities against L. donovani, L. infantum, and L. major. This compound was bioactivated selectively by the L. donovani type 1 nitroreductase (NTR1), displaying neither mutagenic nor genotoxic effects, making it a good candidate for in vivo studies (Fersing et al., 2019).
Synthetic Methodologies
In the realm of synthetic chemistry, derivatives of 3-nitroimidazo[1,2-a]pyridine have been employed in various cyclisation and ring-opening reactions. Teulade et al. (1983) studied the deoxygenation of 3-nitroso-2-phenylimidazo[1,2-a]-pyridines, leading to the discovery of open-chain derivatives and providing insights into the structural reassignments through X-ray crystallography and NMR analysis (Teulade et al., 1983).
Potential Anticancer Properties
Novel Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligands, including those related to the 3-nitroimidazo[1,2-a]pyridine structure, have been synthesized and evaluated for their potential anticancer properties. Ghani and Mansour (2011) detailed the synthesis, structural elucidation, and biological activity evaluation of these complexes, highlighting their significant antibacterial activity and suggesting further exploration for anticancer applications (Ghani & Mansour, 2011).
Fluorescent Probes for Biological Detection
The development of fluorescent probes based on the imidazo[1,5-a]pyridine structure for selective detection of biomolecules has been reported. Li et al. (2021) synthesized a dual-emission fluorescent probe with high sensitivity and selectivity for the detection of cysteine (Cys)/homocysteine (Hcy) and glutathione (GSH), demonstrating its utility in cell imaging and biological detection (Li et al., 2021).
properties
IUPAC Name |
3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3/c25-20(15-9-6-10-16(13-15)24(26)27)22-19-18(14-7-2-1-3-8-14)21-17-11-4-5-12-23(17)19/h1-13H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVWVCGTDIGHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2739031.png)


![[1-[(9,10-dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2739037.png)
![5-(3-Amino-4-oxoquinazolin-2-yl)sulfanyl-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2739039.png)
![1-(2,4-Dimethylphenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2739040.png)

![1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine](/img/structure/B2739043.png)


